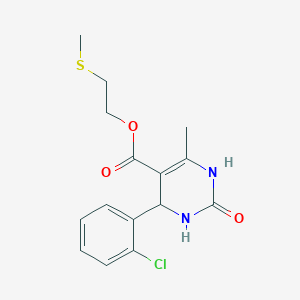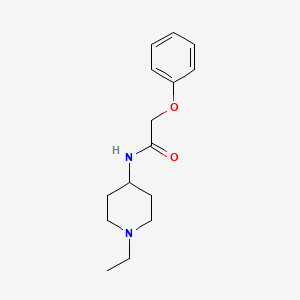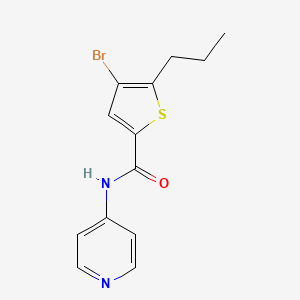![molecular formula C19H20N2O2S B5005810 3-(3-phenoxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5005810.png)
3-(3-phenoxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-phenoxypropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It’s part of a novel series of compounds designed and synthesized as potential epidermal growth factor receptor (EGFR) kinase inhibitors .
Synthesis Analysis
The synthesis of these compounds is based on molecular docking studies . The strategy involves the synthetic elaboration of readily available α-substituted β-ketoesters . These are transformed into the corresponding acyl enamines, which are then cyclized to give 6H-1,3-oxazin-6-ones . These reactive intermediates are then cleanly converted into highly functionalized pyrimidinones .Molecular Structure Analysis
The molecular structure of these compounds is designed to fit into the active site of the EGFR . This is determined through molecular docking studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the transformation of α-substituted β-ketoesters into corresponding acyl enamines, followed by cyclization to give 6H-1,3-oxazin-6-ones . These intermediates are then converted into highly functionalized pyrimidinones .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-phenoxypropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19-17-15-9-4-5-10-16(15)24-18(17)20-13-21(19)11-6-12-23-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNCVXINPAJYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)
![9-ethyl-3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5005734.png)
![(2R*,3R*)-1'-(1H-pyrazol-3-ylcarbonyl)-3-(4-thiomorpholinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5005744.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5005748.png)
![methyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5005755.png)


![2-[3-(4-chlorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5005768.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B5005775.png)
![2,5-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5005781.png)
![2-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5005785.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5005791.png)
![ethyl {5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5005798.png)
